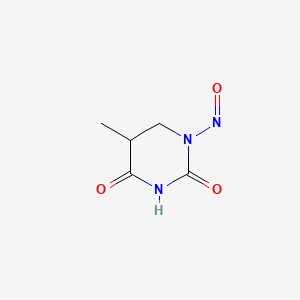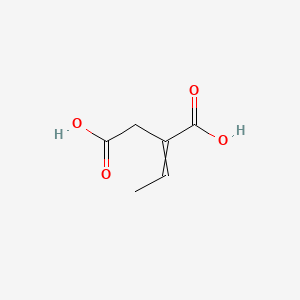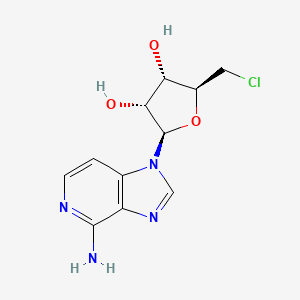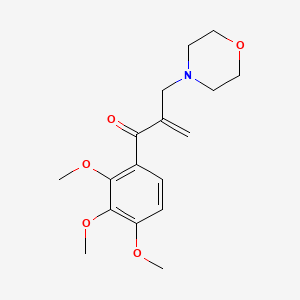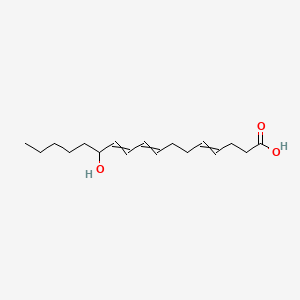
Ruthenium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ruthenium(3+) is a monoatomic trication.
Scientific Research Applications
Bioanalysis Applications
Ruthenium(3+) and its complexes, particularly tris(2,2'-bipyridyl)ruthenium(II), are significant in bioanalysis. Their electrochemiluminescence (ECL) properties have been extensively studied and applied in DNA assays, immunoassays, and functional nucleic acid sensors (Wei & Wang, 2011).
Energy Storage Applications
Ruthenium oxides, known for their high specific capacitance, are promising materials for electrochemical charge storage devices. Despite the high cost of ruthenium precursors, blending ruthenium oxide with various materials like other metal oxides and carbon materials has been explored to optimize cost and improve electrochemical performance (Majumdar, 2018).
Photochemistry and Photophysics
Ruthenium(3+) compounds, especially Ru(II) polypyridine complexes, are deeply investigated in photochemistry due to their unique combination of chemical stability, redox properties, excited-state reactivity, and luminescence. These complexes are used in light harvesting, photoinduced charge separation, photocatalytic processes, and interaction with biological systems (Campagna et al., 2007).
Optoelectronic Applications
Ru(II) and Ir(III) polypyridyl complexes are crucial in optoelectronic applications like energy conversion, light-emitting devices, and non-linear optics. Computational analyses of these complexes provide insights into their electronic and optical properties, contributing to the development of more efficient materials for photonics applications (Fantacci & Angelis, 2011).
Biomedical and Cellular Applications
Ruthenium(3+) complexes, particularly Ruthenium(II) polypyridine complexes, are extensively studied for their biological applications. Their rich photophysical and photochemical properties make them suitable as bioimaging reagents, biomolecular probes, and phototherapeutic agents (Shum, Leung & Lo, 2019).
properties
CAS RN |
22541-88-4 |
|---|---|
Molecular Formula |
Ru+3 |
Molecular Weight |
101.1 g/mol |
IUPAC Name |
ruthenium(3+) |
InChI |
InChI=1S/Ru/q+3 |
InChI Key |
BPEVHDGLPIIAGH-UHFFFAOYSA-N |
SMILES |
[Ru+3] |
Canonical SMILES |
[Ru+3] |
Other CAS RN |
22541-88-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



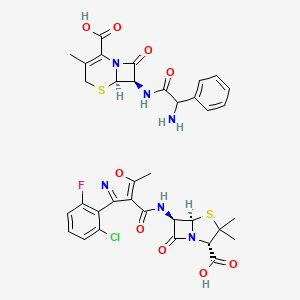
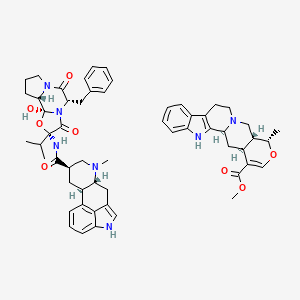
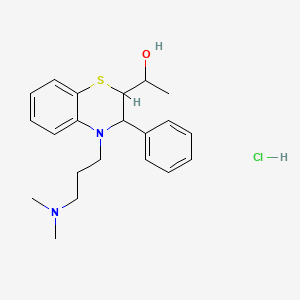


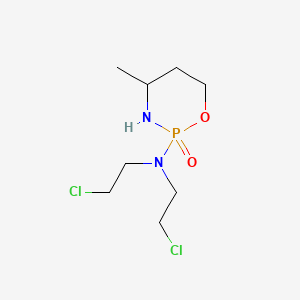
![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)

